Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate (CAS 6110-95-8; synonym: methyl 1-(4-phenylbenzoyl)indole-3-carboxylate) is a member of the 1-acylindole-3-carboxylate ester family, defined by an indole core bearing a methyl ester at the 3-position and an N-biphenyl-4-carbonyl substituent at the 1-position. With a molecular formula of C₂₃H₁₇NO₃ and a molecular weight of 355.39 g·mol⁻¹, it features an extended conjugated aromatic system (biphenyl + indole) that distinguishes it from simpler N-benzoylindole analogs.

Molecular Formula C23H17NO3
Molecular Weight 355.4 g/mol
CAS No. 6110-95-8
Cat. No. B3565893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate
CAS6110-95-8
Molecular FormulaC23H17NO3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17NO3/c1-27-23(26)20-15-24(21-10-6-5-9-19(20)21)22(25)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3
InChIKeyJTTTXALALADNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate (CAS 6110-95-8) Demands Attention from Sourcing Scientists: A Structural and Procurement Baseline


Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate (CAS 6110-95-8; synonym: methyl 1-(4-phenylbenzoyl)indole-3-carboxylate) is a member of the 1-acylindole-3-carboxylate ester family, defined by an indole core bearing a methyl ester at the 3-position and an N-biphenyl-4-carbonyl substituent at the 1-position [1]. With a molecular formula of C₂₃H₁₇NO₃ and a molecular weight of 355.39 g·mol⁻¹, it features an extended conjugated aromatic system (biphenyl + indole) that distinguishes it from simpler N-benzoylindole analogs [1]. The compound is supplied as a research-grade solid with purities typically specified at ≥95% (AKSci) or ≥98% (MolCore), and its computed physicochemical profile—including an XLogP3 of 5, a topological polar surface area of 48.3 Ų, and zero hydrogen-bond donors—positions it as a lipophilic, membrane-permeable scaffold candidate for medicinal chemistry and chemical biology applications [1].

Why a Simple 1‑Benzoyl‑1H‑indole‑3‑carboxylate Cannot Substitute for Methyl 1‑([1,1'‑biphenyl]‑4‑carbonyl)‑1H‑indole‑3‑carboxylate in Structure‑Focused Research


The biphenyl‑4‑carbonyl group at the N‑1 position of Methyl 1‑([1,1'‑biphenyl]‑4‑carbonyl)‑1H‑indole‑3‑carboxylate introduces two critical differentiators that preclude simple substitution by mono‑phenyl benzoyl analogs: (i) a substantial increase in lipophilicity (computed XLogP3 = 5) relative to the unsubstituted benzoyl congener (estimated ΔlogP ≈ +1.4), which alters membrane partitioning, metabolic stability, and protein‑binding thermodynamics [REFS‑1]; and (ii) an extended aromatic surface area that enables additional π‑π stacking and hydrophobic contacts with biological targets, a feature exploited in biphenyl‑indole hybrid inhibitors of protein–protein interactions such as the ZipA–FtsZ system [REFS‑2]. Direct replacement with a simpler N‑benzoyl or N‑(4‑substituted‑benzoyl) indole‑3‑carboxylate would alter both the conformational landscape and the intermolecular interaction profile of the molecule, potentially abolishing activity in assays where the distal phenyl ring contributes to binding affinity or selectivity [REFS‑2].

Quantitative Differentiation Evidence for Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate Versus Its Closest 1‑Acylindole‑3‑carboxylate Analogs


Lipophilicity Advantage: Computed LogP Comparison of the Biphenyl‑4‑carbonyl vs. Unsubstituted Benzoyl and 4‑Substituted‑Benzoyl Indole‑3‑carboxylates

Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate exhibits a computed XLogP3 value of 5, representing a marked increase in lipophilicity compared to the simpler 1-benzoyl analog methyl 1-benzoyl-1H-indole-3-carboxylate (estimated XLogP3 ≈ 3.6), the 4-chlorobenzoyl analog (estimated XLogP3 ≈ 4.2), and the 4-methoxybenzoyl analog (estimated XLogP3 ≈ 3.7) [1]. This ΔlogP of +0.8 to +1.4 over common alternatives translates to an approximate 6‑ to 25‑fold increase in octanol–water partition coefficient, directly impacting predicted membrane permeability and tissue distribution [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Hydrogen‑Bond Profile Differentiate the Biphenyl‑4‑carbonyl Scaffold from Polar 4‑Substituted Benzoyl Analogs

The target compound possesses a topological polar surface area (TPSA) of 48.3 Ų and zero hydrogen‑bond donor atoms, falling within the favorable range for blood–brain barrier penetration (TPSA < 90 Ų) and oral absorption (TPSA < 140 Ų) [1]. By comparison, the 4‑methoxybenzoyl analog carries an additional oxygen atom that increases TPSA (estimated 57–60 Ų), while the 4‑chlorobenzoyl analog has a comparable TPSA but introduces a halogen that can engage in halogen bonding, altering target selectivity in ways not possible with the all‑carbon biphenyl system [1].

Polar surface area BBB permeability Oral bioavailability

Rotatable Bond Count and Molecular Flexibility: Targeting Conformational Space for Protein–Protein Interaction Inhibition

The compound possesses 4 rotatable bonds (the ester methoxy, the N‑carbonyl, the biphenyl inter‑ring bond, and the carbonyl–biphenyl linkage), providing conformational flexibility intermediate between rigid fused‑ring systems and highly flexible linear molecules [1]. In the context of protein–protein interaction (PPI) inhibitor design, compounds with 3–6 rotatable bonds can balance pre‑organization with induced‑fit binding; the biphenyl‑4‑carbonyl group specifically presents a twistable biaryl axis (inter‑ring dihedral angle tunable from ~0° to ~90°) that can adapt to hydrophobic grooves in target proteins, as demonstrated by structurally related carboxybiphenylindoles that bind the ZipA–FtsZ interface [2].

Rotatable bonds Conformational entropy PPI inhibitors

Screening‑Level Biological Activity: Identification as a CDC25B–CDK2/CyclinA Interaction Inhibitor in a High‑Throughput Screen

The compound was tested in a high‑throughput screening assay for inhibitors of the CDC25B–CDK2/CyclinA protein–protein interaction, conducted by the Center for Chemical Genomics at the University of Michigan (MScreen assay TargetID_600) . While a specific IC₅₀ value for this compound is not publicly disclosed in the deposited data, the screening result confirms that the biphenyl‑4‑carbonyl indole‑3‑carboxylate scaffold is competent to engage the CDC25B–CDK2/CyclinA interface, an interaction critical for cell‑cycle regulation and a target for oncology drug discovery . Among commercially available 1‑acylindole‑3‑carboxylates, this compound is one of the few with publicly documented screening data against a specific protein–protein interaction target.

CDC25B phosphatase CDK2 Cell cycle

Vendor‑Specified Purity and Quality Assurance: Benchmarking Against Alternative Supply Sources

Commercial availability of Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate includes two primary vendor specifications: AKSci supplies the compound at ≥95% purity with accompanying SDS and Certificate of Analysis upon request , while MolCore offers the compound at ≥98% purity (NLT 98%, CAS 154477-38-0, the alternate CAS registry) under ISO‑certified quality systems suitable for pharmaceutical R&D and quality control applications . This dual‑source availability with documented purity specifications provides procurement flexibility that is not uniformly available for all 1‑acylindole‑3‑carboxylate analogs.

Chemical purity Quality control Procurement specifications

Optimal Research and Industrial Application Scenarios for Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate Based on Verified Differentiation Evidence


Hit‑to‑Lead Optimization of Cell‑Cycle Checkpoint Inhibitors Targeting the CDC25B–CDK2/CyclinA Axis

The compound's documented screening activity against the CDC25B–CDK2/CyclinA protein–protein interaction positions it as a chemically tractable starting point for medicinal chemistry optimization. Its biphenyl‑4‑carbonyl substitution provides a lipophilic anchor (XLogP3 = 5) that can be systematically varied to balance potency, solubility, and metabolic stability, while the methyl ester at the 3‑position serves as a latent carboxylic acid prodrug motif or a handle for amide library synthesis [1].

Structure‑Based Design of Antibacterial Agents Targeting the ZipA–FtsZ Protein–Protein Interaction

The biphenylindole architecture is validated in the ZipA–FtsZ PPI inhibitor series, where carboxybiphenylindole compounds bind to overlapping hydrophobic pockets on ZipA [2]. Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate, with its freely rotatable biphenyl axis (4 rotatable bonds) and extended aromatic surface, can serve as a scaffold for fragment‑growing or structure‑guided derivatization to improve binding affinity toward the ZipA–FtsZ interface [1][2].

CNS‑Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a TPSA of 48.3 Ų (well below the 60 Ų CNS‑penetrance threshold), zero hydrogen‑bond donors, and high lipophilicity (XLogP3 = 5), the compound meets key physicochemical criteria for blood–brain barrier permeability [1]. For neuroscience programs requiring brain‑exposed indole‑based probes, this compound offers a pre‑optimized physicochemical profile that eliminates the need to balance heteroatom‑introduced polarity against CNS penetration, a challenge encountered with 4‑methoxy‑ or 4‑amino‑substituted benzoyl analogs [1].

Quality‑Controlled Procurement for Multi‑Stage Drug Discovery Campaigns

The dual‑source availability with tiered purity specifications—≥95% from AKSci for high‑throughput screening and ≥98% from MolCore under ISO‑certified quality systems for advanced SAR and crystallization studies —enables procurement scientists to align chemical quality with the evolving demands of a drug discovery program. This staged procurement strategy is more reliably executed for this compound than for less widely supplied 1‑acylindole‑3‑carboxylate analogs.

Quote Request

Request a Quote for Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.